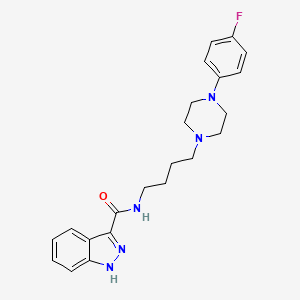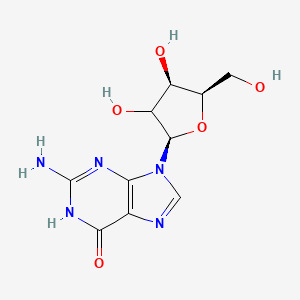![molecular formula C10H18ClN3O7 B12395245 1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea](/img/structure/B12395245.png)
1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a nitroso group, a chloroethyl group, and a trihydroxy methoxyoxan ring, making it a subject of interest in chemical and pharmaceutical research.
準備方法
The synthesis of 1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea involves multiple steps, including the introduction of the chloroethyl and nitroso groups. The synthetic route typically starts with the preparation of the trihydroxy methoxyoxan ring, followed by the sequential addition of the chloroethyl and nitroso groups under controlled conditions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. .
科学的研究の応用
1-(2-Chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with cellular components, particularly through the formation of covalent bonds with nucleophilic sites in proteins and nucleic acids. The chloroethyl group is known to form cross-links with DNA, leading to cytotoxic effects. The nitroso group can generate reactive intermediates that further enhance its biological activity .
類似化合物との比較
Similar compounds include other nitrosoureas such as N,N’-bis(2-chloroethyl)-N-nitrosourea (BCNU) and N-(2-chloroethyl)-N’-cyclohexyl-N-nitrosourea (CCNU). Compared to these compounds, 1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea has a unique trihydroxy methoxyoxan ring, which may confer distinct chemical and biological properties .
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable subject for ongoing research and development.
特性
分子式 |
C10H18ClN3O7 |
|---|---|
分子量 |
327.72 g/mol |
IUPAC名 |
1-(2-chloroethyl)-1-nitroso-3-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea |
InChI |
InChI=1S/C10H18ClN3O7/c1-20-9-8(17)7(16)6(15)5(21-9)4-12-10(18)14(13-19)3-2-11/h5-9,15-17H,2-4H2,1H3,(H,12,18)/t5-,6?,7-,8-,9?/m1/s1 |
InChIキー |
AHHFEZNOXOZZQA-CLPQPSQLSA-N |
異性体SMILES |
COC1[C@@H]([C@@H](C([C@H](O1)CNC(=O)N(CCCl)N=O)O)O)O |
正規SMILES |
COC1C(C(C(C(O1)CNC(=O)N(CCCl)N=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-dimethyl-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-diazinane-2,4,6-trione](/img/structure/B12395165.png)


![4-[(5-phenyl-1~{H}-imidazol-2-yl)methylamino]-2-(pyridin-3-ylmethoxy)benzenecarboximidamide](/img/structure/B12395180.png)





![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)
![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)


![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12395212.png)
